REACTION_CXSMILES
|
[Cl:1][C:2]1[N:12]=[CH:11][CH:10]=[CH:9][C:3]=1[C:4](OCC)=[O:5].[BH4-].[Na+]>CCO>[Cl:1][C:2]1[C:3]([CH2:4][OH:5])=[CH:9][CH:10]=[CH:11][N:12]=1 |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)OCC)C=CC=N1
|
Name
|
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Type
|
CUSTOM
|
Details
|
The solution is stirred for
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The excess borohydride is quenched by the addition of methanol
|
Type
|
CUSTOM
|
Details
|
The solvents are evaporated
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between dichloromethane and water
|
Type
|
EXTRACTION
|
Details
|
The aqueous Phase is extracted 3× with 10 ml of dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a light yellow oil
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=CC=C1CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |